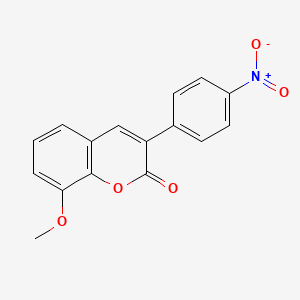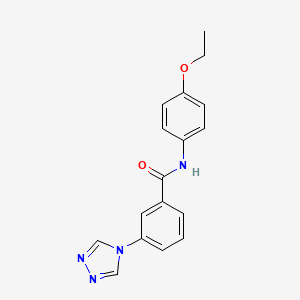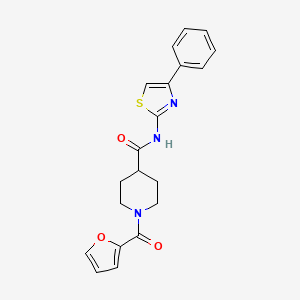
8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one, also known as MNPC, is a chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology.
作用机制
The mechanism of action of 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one can reduce tumor growth and metastasis in animal models of cancer.
实验室实验的优点和局限性
One of the main advantages of 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one for lab experiments is its relatively simple synthesis method and high yield. Additionally, 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one has shown promising results in various scientific research applications, making it a valuable tool for studying cancer cell growth and inflammation. However, one of the main limitations of 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one is its low solubility in water, which can make it difficult to use in some experimental setups.
未来方向
There are several future directions for 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one research. One potential direction is the development of 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one derivatives with improved solubility and bioavailability. Additionally, 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one could be studied in combination with other anticancer agents to determine its potential as a synergistic therapy. Finally, 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one could be studied in animal models of other diseases, such as inflammatory bowel disease and rheumatoid arthritis, to determine its potential as an anti-inflammatory agent.
合成方法
The synthesis of 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one involves the reaction of 4-nitrophenol with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 4-nitrophenylacetoacetate. This intermediate is then reacted with 5-methoxy-1,3-benzodioxole-6-carbaldehyde in the presence of sodium methoxide to form 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one. The overall yield of this synthesis method is around 50%, and the purity of the final product can be increased by recrystallization.
科学研究应用
8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one has shown promising results in various scientific research applications. One of the most significant applications of 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one has also been studied for its potential as an anti-inflammatory and antioxidant agent.
属性
IUPAC Name |
8-methoxy-3-(4-nitrophenyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-21-14-4-2-3-11-9-13(16(18)22-15(11)14)10-5-7-12(8-6-10)17(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQZBWZNEQUUQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[3-(4-morpholinylmethyl)-1-piperidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine dihydrochloride](/img/structure/B5459824.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5459827.png)
![4-(3-hydroxy-3-methylbutyl)-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5459834.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5459845.png)
![2-(allylthio)-1-[3-(3,4,5-trimethoxyphenyl)acryloyl]-1H-benzimidazole](/img/structure/B5459858.png)
![3-{2-[2-(4-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}-1,2-benzisoxazole](/img/structure/B5459866.png)
![2-{4-[(pyridin-3-ylmethyl)amino]-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}nicotinonitrile](/img/structure/B5459874.png)

![N~4~-{2-[(cyclohexylamino)carbonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5459877.png)
![5-{4-[3-(2,6-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5459883.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5459892.png)